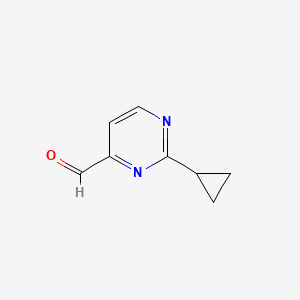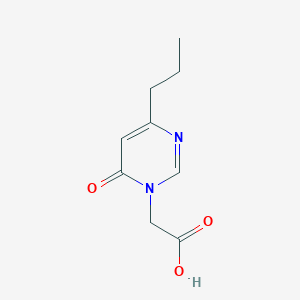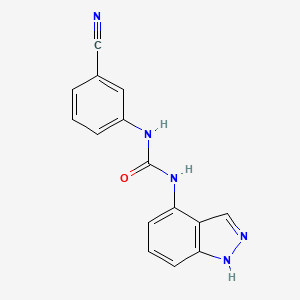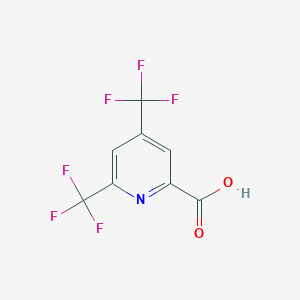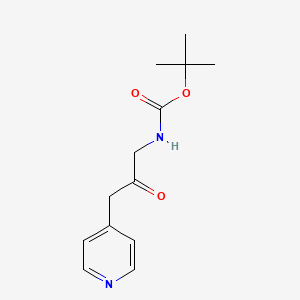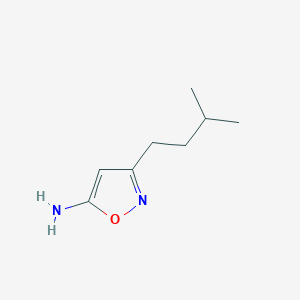
3-(3-Methylbutyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
3-Methylbutyl acetate, also known as isopentyl acetate, is an ester formed from isoamyl alcohol and acetic acid . It is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . Isoamyl acetate has a strong odor which is described as similar to both banana and pear .
Synthesis Analysis
The synthesis of 3-Methylbutyl acetate (Isoamyl acetate) can be achieved via an esterification reaction between acetic acid and isopentyl alcohol (3-methylbutanol), using concentrated sulfuric acid as a catalyst . The product is then washed, distilled, and characterized .Chemical Reactions Analysis
The reaction mechanism for the synthesis of 3-Methylbutyl acetate involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Physical and Chemical Properties Analysis
3-Methylbutyl acetate is a colorless liquid with a strong odor similar to both banana and pear . It is only slightly soluble in water, but very soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Oxazole Derivatives in Organic Synthesis
The use of oxazole derivatives, such as 3-(3-Methylbutyl)-1,2-oxazol-5-amine, has been explored in various areas of organic synthesis. For instance, bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been utilized in Pd-catalyzed C(sp(3))-H bond activation. This methodology enabled the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
Electrochemical Synthesis Involving Oxazoles
Electrochemically promoted C-N bond formation using acetylenic amines and CO2 has been reported, showcasing an efficient synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide. This process avoids the use of toxic chemicals and catalysts, highlighting an environmentally friendly approach (Feroci et al., 2005).
Formation of Oxazoles from β,β-Disubstituted Enamines
The reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines derived from isobutyraldehyde has been investigated, leading to the formation of 2-amino derivatives of 3-cyano-1,1-dimethyl-1,2-dihydroazulene. This process, involving the elimination of amines and the migration of the methyl group, yields 1,2-dimethylazulenes, demonstrating the versatility of oxazole compounds in complex organic reactions (Yasunami et al., 1981).
Antimicrobial Activities of Triazole Derivatives
In the realm of medicinal chemistry, the synthesis and biological evaluation of oxazole derivatives have shown promising results. N-Aryl-5-aryloxazol-2-amine derivatives, for instance, have been synthesized and tested as 5-lipoxygenase inhibitors, a key enzyme in leukotriene synthesis related to inflammation-related diseases like asthma and rheumatoid arthritis. This research signifies the potential of oxazole derivatives in developing new therapeutic drugs for chronic inflammatory disorders (Suh et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of certain microorganisms . This suggests that 3-(3-Methylbutyl)-1,2-oxazol-5-amine might interact with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways
Pharmacokinetics
Similar compounds have been found to have high plasma clearance and rapid tissue distribution . These properties could potentially impact the bioavailability of this compound.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound might lead to the inhibition of microbial growth.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, similar compounds have been found to be sensitive to heat, flames, sparks, and static electricity . Therefore, these factors should be considered when studying the action of this compound.
Biochemische Analyse
Biochemical Properties
3-(3-Methylbutyl)-1,2-oxazol-5-amine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound may inhibit certain oxidoreductases, thereby modulating the redox state within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to alterations in gene expression that govern cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, this compound may inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolic flux of key metabolites, thereby affecting overall metabolic homeostasis . The compound may also interact with enzymes involved in the detoxification processes, such as cytochrome P450 enzymes, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm and mitochondria suggests roles in metabolic regulation and cellular signaling .
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYOQBBPCDZPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


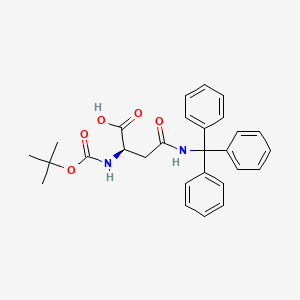

![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)


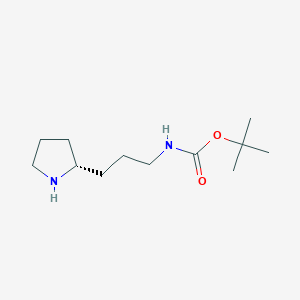
![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
